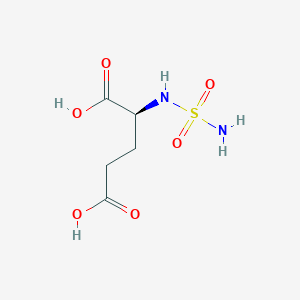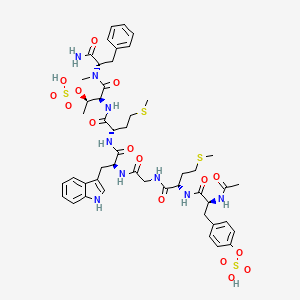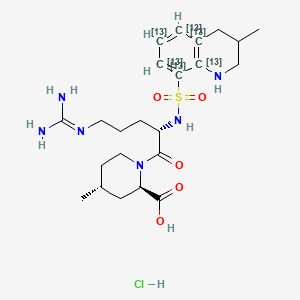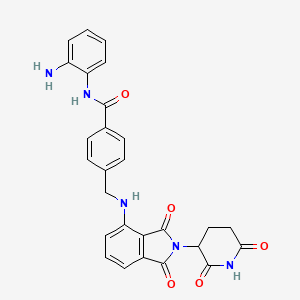
N-Sulfamoyl-L-Glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sulfamoyl-L-Glutamic Acid: is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-glutamic acid, where a sulfamoyl group is attached to the amino acid. This modification imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfamoyl-L-Glutamic Acid typically involves the reaction of L-glutamic acid with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-glutamic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually performed in an aqueous or organic solvent, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Sulfamoyl-L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-Sulfamoyl-L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Sulfamoyl-L-Glutamic Acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic purposes. The compound can also interact with various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- N-Sulfamoyl-L-Leucine
- N-Sulfamoyl-L-Arginine
- N-Sulfamoyl-L-Phenylalanine
Comparison: N-Sulfamoyl-L-Glutamic Acid is unique due to its specific structure and the presence of the glutamic acid backbone. This structure allows it to interact differently with molecular targets compared to other sulfamoyl derivatives. For example, this compound may exhibit different binding affinities and inhibitory effects on enzymes compared to N-Sulfamoyl-L-Leucine or N-Sulfamoyl-L-Arginine .
Propriétés
Formule moléculaire |
C5H10N2O6S |
|---|---|
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
(2S)-2-(sulfamoylamino)pentanedioic acid |
InChI |
InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1 |
Clé InChI |
ZYYFXKZXQCQRTJ-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
